![molecular formula C16H10Cl2FN5 B11069182 7-(2-Chloro-6-fluorophenyl)-5-(4-chlorophenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11069182.png)
7-(2-Chloro-6-fluorophenyl)-5-(4-chlorophenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
7-(2-Chloro-6-fluorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of tetraazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chloro-6-fluorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetraazolo Ring: The initial step involves the cyclization of appropriate precursors to form the tetraazolo ring. This can be achieved through the reaction of hydrazine derivatives with suitable diketones under acidic or basic conditions.
Substitution Reactions: The introduction of chloro and fluoro substituents on the phenyl rings is usually carried out through electrophilic aromatic substitution reactions. Chlorination and fluorination reagents, such as thionyl chloride and fluorine gas, are commonly used.
Final Cyclization: The final step involves the cyclization of the substituted intermediates to form the desired tetraazolo[1,5-a]pyrimidine structure. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-(2-Chloro-6-fluorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, fluorine gas, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
7-(2-Chloro-6-fluorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-chloro-6-fluorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Chlorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine
- 7-(2-Fluorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 7-(2-chloro-6-fluorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine exhibits unique properties due to the presence of both chloro and fluoro substituents
Properties
Molecular Formula |
C16H10Cl2FN5 |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
7-(2-chloro-6-fluorophenyl)-5-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H10Cl2FN5/c17-10-6-4-9(5-7-10)13-8-14(24-16(20-13)21-22-23-24)15-11(18)2-1-3-12(15)19/h1-8,14H,(H,20,21,23) |
InChI Key |
SLFPCZJQOSJYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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